

A Technical Guide to the Spectroscopic Profile of BOC-O-BENZYL-D-THREONINOL

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: BOC-O-BENZYL-D-THREONINOL

Cat. No.: B112069

[Get Quote](#)

Foreword: The Imperative of Structural Verification

In the realm of drug development and peptide synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. **BOC-O-Benzyl-D-threoninol** (CAS No. 168034-31-9) serves as a pivotal chiral building block, valued for its dual-protected amino and hydroxyl groups that permit selective, sequential reactions in the construction of complex pharmaceutical agents.^{[1][2]} Its utility in creating compounds with precise stereochemistry makes it indispensable.^[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While **BOC-O-Benzyl-D-threoninol** is commercially available, a consolidated, publicly accessible repository of its complete spectral data is not readily found. Therefore, this document leverages foundational spectroscopic principles and data from closely analogous structures to present a robust, predictive profile. This serves as a technical benchmark for researchers to validate their own experimental results against, ensuring the integrity of their synthetic pathways.

Molecular Identity and Physicochemical Properties

The first step in any analysis is to define the subject molecule. The structure, delineated below, features a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether protecting the side-chain hydroxyl group of the D-threoninol backbone.

```
dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
```

} Caption: 2D Structure of **BOC-O-BENZYL-D-THREONINOL**.

Property	Value	Source
IUPAC Name	tert-butyl N-[(2S,3S)-1-hydroxy-3-(phenylmethoxy)butan-2-yl]carbamate	[2] [3]
CAS Number	168034-31-9	[1] [4]
Molecular Formula	C ₁₆ H ₂₅ NO ₄	[3]
Molecular Weight	295.36 g/mol	[3]
Appearance	Oil	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of **BOC-O-Benzyl-D-threoninol**.

¹H NMR Spectroscopy: Proton Environment Analysis

Principle of Analysis: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). For this molecule, we expect to clearly resolve signals from the Boc group, the benzyl group, and the threoninol backbone.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification of Prediction
~7.35 - 7.25	Multiplet	5H	Ar-H	The five protons of the monosubstituted benzene ring of the benzyl group typically resonate in this region.
~4.9 (variable)	Broad Singlet	1H	NH	The carbamate proton signal is often broad and its chemical shift is concentration-dependent.
~4.60	Doublet, $J \approx 12$ Hz	1H	O-CH ₂ -Ph (diastereotopic)	The two benzyl protons are diastereotopic due to the adjacent chiral center, appearing as distinct signals. This is one half of an "AB quartet".
~4.45	Doublet, $J \approx 12$ Hz	1H	O-CH ₂ -Ph (diastereotopic)	The second diastereotopic benzyl proton, coupled only to its geminal partner.
~3.90	Multiplet	1H	C ^β H	This methine proton is coupled to the C ^α proton

				and the γ -methyl protons.
~3.75	Multiplet	1H	C ^a H	This methine proton is coupled to the N-H, the C β proton, and the CH ₂ OH protons.
~3.60	Multiplet	2H	CH ₂ OH	The two protons of the primary alcohol are diastereotopic and coupled to the C α proton.
~2.5 (variable)	Broad Singlet	1H	OH	The hydroxyl proton signal is typically broad and its position is highly dependent on solvent, concentration, and temperature.
1.45	Singlet	9H	-C(CH ₃) ₃	The nine equivalent protons of the tert-butyl group are magnetically shielded and show no coupling, resulting in a characteristic strong singlet. ^[6]
~1.20	Doublet, J \approx 6.5 Hz	3H	C γ H ₃	The methyl group protons

are coupled to
the single proton
on the β -carbon,
appearing as a
doublet.

^{13}C NMR Spectroscopy: Carbon Backbone Confirmation

Principle of Analysis: Proton-decoupled ^{13}C NMR reveals each unique carbon atom in the molecule. The chemical shift indicates the electronic environment of the carbon, allowing for the identification of carbonyls, aromatic carbons, and different types of aliphatic carbons.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Justification of Prediction
~156.0	C=O (Boc)	The carbamate carbonyl carbon has a characteristic resonance in this downfield region.[7]
~138.5	Ar-C (quaternary)	The ipso-carbon of the benzyl group to which the ether linkage is attached.
~128.5	Ar-CH	Aromatic carbons of the benzyl group.
~127.8	Ar-CH	Aromatic carbons of the benzyl group.
~127.6	Ar-CH	Aromatic carbons of the benzyl group.
~80.0	-C(CH ₃) ₃ (Boc)	The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group.
~78.0	C ^B -O	The β -carbon, shifted downfield due to the attached oxygen of the benzyl ether.
~71.0	O-CH ₂ -Ph	The benzylic carbon, shifted downfield by the attached oxygen atom.
~64.0	CH ₂ OH	The primary alcohol carbon.
~57.0	C ^a -N	The α -carbon, shifted downfield by the attached nitrogen atom.
~28.4	-C(CH ₃) ₃ (Boc)	The three equivalent methyl carbons of the tert-butyl group give a strong signal.[6]

~16.0

C^YH₃

The terminal methyl group
carbon at the most upfield
position.

Infrared (IR) Spectroscopy

Principle of Analysis: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

Predicted Key IR Absorption Bands (Thin Film):

Wavenumber (cm ⁻¹)	Intensity	Assignment	Justification of Prediction
~3400	Broad	O-H Stretch	The broad absorption is characteristic of the hydrogen-bonded primary alcohol.
~3350	Medium	N-H Stretch	The carbamate N-H stretching vibration.
~3030	Medium	Aromatic C-H Stretch	Characteristic C-H stretching for the sp ² hybridized carbons of the benzene ring.
2975, 2870	Strong	Aliphatic C-H Stretch	Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups.
~1690	Very Strong	C=O Stretch (Amide I)	This very strong, sharp peak is the most prominent feature and is definitive for the carbonyl of the Boc-carbamate group. ^[8]
~1510	Strong	N-H Bend (Amide II)	This band, coupled with the Amide I band, is characteristic of a secondary amide/carbamate.

~1165	Strong	C-O Stretch	Strong stretching vibration associated with the C-O bonds of the carbamate and ether linkages.
~740, 700	Strong	C-H Out-of-Plane Bend	Strong bands indicating a monosubstituted benzene ring.

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) molecular ions.

Predicted ESI-MS Data:

m/z Value	Ion	Justification of Prediction
296.18	$[M+H]^+$	The protonated molecular ion (Calculated for $C_{16}H_{26}NO_4^+$: 296.18).
318.16	$[M+Na]^+$	The sodium adduct is commonly observed in ESI-MS (Calculated for $C_{16}H_{25}NO_4Na^+$: 318.16).
240.16	$[M+H - C_4H_8]^+$	Loss of isobutylene (56 Da) from the tert-butyl group is a primary fragmentation pathway for Boc-protected compounds.
196.12	$[M+H - C_5H_8O_2]^+$	Loss of the entire Boc group (100 Da) via cleavage of the N-C bond is a highly characteristic fragmentation.
188.13	$[M+H - C_7H_7OH]^+$	Cleavage and loss of benzyl alcohol (108 Da) is another plausible fragmentation pathway.

Experimental Protocols & Workflow

The following protocols represent a standardized, field-proven approach for acquiring high-quality spectroscopic data for compounds like **BOC-O-Benzyl-D-threoninol**.

```
dot digraph "Spectroscopic_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202020", penwidth=2]; edge [color="#5F6368"];
```

} Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **BOC-O-Benzyl-D-threoninol** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer: Transfer the solution into a 5 mm NMR tube.
- Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument probes to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 500 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum (e.g., 125 MHz, 1024 scans, 2-second relaxation delay).
- Data Processing: Process both spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).[9]

Protocol 2: FT-IR Data Acquisition

- Sample Preparation: As the compound is an oil, place one drop directly onto a salt (NaCl or KBr) plate. Place a second plate on top and gently press to create a thin, uniform film.
- Background Scan: Place the plates in the spectrometer and run a background scan to subtract atmospheric H_2O and CO_2 signals.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: Label the significant peaks corresponding to the key functional groups.

Protocol 3: ESI-MS Data Acquisition

- Sample Preparation: Prepare a stock solution of the compound at $\sim 1 \text{ mg/mL}$ in methanol or acetonitrile. Create a dilute solution for injection by adding $\sim 10 \mu\text{L}$ of the stock solution to 1 mL of a 50:50 acetonitrile:water mixture containing 0.1% formic acid (to promote protonation).

- Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF) using a known standard. Set the instrument to positive ion mode.
- Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
- Data Analysis: Identify the molecular ion peaks ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$) and compare the observed m/z values to the calculated exact masses. If performing MS/MS, select the $[\text{M}+\text{H}]^+$ peak for collision-induced dissociation (CID) to observe fragmentation patterns.

Conclusion

The structural integrity of **BOC-O-Benzyl-D-threoninol** can be confidently established through a combination of NMR, IR, and MS techniques. The key spectroscopic signatures to verify are: the ^1H NMR signals of the Boc (singlet, ~1.45 ppm) and benzyl groups; the ^{13}C NMR signals for the carbamate carbonyl (~156 ppm) and Boc quaternary carbon (~80 ppm); the strong C=O stretch in the IR spectrum (~1690 cm^{-1}); and the correct molecular ion peak in the mass spectrum (m/z 296.18 for $[\text{M}+\text{H}]^+$). This guide provides the predictive data and robust protocols necessary for researchers to perform this critical validation with a high degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-O-Benzyl-D-threoninol [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of BOC-O-BENZYL-D-THREONINOL]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112069#spectroscopic-data-nmr-ir-ms-of-boc-o-benzyl-d-threoninol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com